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Compound of Interest |

(2-Propoxypropyl)amine
Compound Name:
hydrochloride
CAS No.: 883533-22-0
Cat. No.: B3021632

Executive Summary

(2-Propoxypropyl)amine Hydrochloride (IUPAC: 2-propoxypropan-1-amine hydrochloride) is
a specialized aliphatic ether amine used primarily as a molecular scaffold in medicinal
chemistry and advanced organic synthesis.[1][2] Characterized by its branched ether structure,
it serves as a critical intermediate for introducing increased lipophilicity and metabolic stability
into drug candidates.[1] This guide provides a comprehensive technical analysis of its
physicochemical properties, synthetic pathways, and applications in pharmaceutical
development.[1]

Chemical Identity & Physicochemical Properties[1]
[31[4][5][6][7][8][9]

Nomenclature and Identification

This compound is distinct from its isomer, 3-propoxypropylamine (linear), and N-
isopropylpropylamine.[1] The "2-propoxy" designation indicates a branched architecture where
the propoxy ether linkage is located at the chiral center of the propyl chain relative to the
amine.[1]
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Parameter Detail
Common Name (2-Propoxypropyl)amine Hydrochloride
IUPAC Name 2-Propoxypropan-1-amine hydrochloride
CAS Number 883533-22-0

Not assigned a unique parent CID; refer to
PubChem CID

structure
Molecular Formula CeH1sNOJ[1][3] - HCI
Molecular Weight 153.65 g/mol (Salt); 117.19 g/mol (Free Base)
SMILES (Free Base) CCCOC(C)CN

Derivative of JBIKEQDMJSSOEM (Isomer
InChl Key

dependent)

Structural Analysis

The molecule features a primary amine group separated from a propyl ether moiety by a
branched carbon chain.[1] This structural motif (R-O-CH(CH3)-CH2-NH2) imparts unique steric
properties compared to linear ether amines, influencing binding affinity in receptor-ligand
interactions.[1]

Key Structural Features:

e Primary Amine: Nucleophilic center for amide coupling, reductive amination, or sulfonylation.

[1]

o Ether Linkage: Increases solubility in organic solvents and acts as a hydrogen bond
acceptor.[1]

o Chiral Center: The C2 carbon is chiral; commercial supplies are typically racemic unless
specified as (R)- or (S)-enantiomers.[1]

Synthetic Routes & Manufacturing
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The synthesis of (2-Propoxypropyl)amine typically follows a pathway designed to establish the
ether linkage before amine generation to prevent side reactions.[1]

Primary Synthetic Pathway (Nucleophilic Substitution)

A robust method involves the ring-opening of a cyclic sulfate or activated alcohol, followed by
amination.[1]

Step-by-Step Protocol:

Ether Formation: Reaction of 1-halo-2-propanol (or propylene oxide under specific
conditions) with 1-propanol to form the intermediate ether alcohol, 2-propoxypropan-1-ol.[1]

o Note: Regioselectivity is critical here to avoid the 1-propoxypropan-2-ol isomer.[1]

Activation: Conversion of the hydroxyl group to a leaving group (Mesylate/Tosylate).[1]

Amination: Nucleophilic displacement using sodium azide (

) followed by catalytic hydrogenation (

) or Staudinger reduction.[1]

Salt Formation: Treatment with anhydrous HCI in dioxane/ether to precipitate the
hydrochloride salt.[1]

Visualization of Synthesis Workflow

Ri selective MsCl, Et3N NaN3, DMF 1. H2, Pd/IC
Propan-1-ol Ring Opening > 2-Propoxypropan-1-ol DCM, 0°C__o | 2-Propoxypropyl 80°C n | 2-Propoxypropyl 2. HCl/Dioxane > (2-Propoxypropyl)amine
+ Propylene Oxide (Intermediate) = Mesylate = Azide HCI

Figure 1: Synthetic pathway for (2-Propoxypropyl)amine HCI via Azide Reduction.

Click to download full resolution via product page
[1]

Applications in Drug Development[4][12]
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Medicinal Chemistry Scaffold

(2-Propoxypropyl)amine is utilized as a "linker" or "tail" moiety in small molecule drug
discovery.[1] Its specific applications include:

» GPCR Ligands: The ether chain provides flexibility and lipophilicity, often used to occupy
hydrophobic pockets in G-Protein Coupled Receptors (e.g., histamine or dopamine
receptors).[1]

» Kinase Inhibitors: Used to solubilize hinge-binding motifs.[1]

o Local Anesthetics: Structural analog to pramoxine-type ethers, potentially modulating sodium
channels.[1]

Bioisosterism

The 2-propoxypropyl group serves as a bioisostere for:
* Isobutyl groups (adding polarity via the oxygen).[1]

 Linear pentyl chains (reducing metabolic liability at the terminal positions).[1]

Handling, Safety, and Stability
GHS Classification (Self-Validating)

As an amine hydrochloride, this compound should be treated as a potential irritant.[1]
 Signal Word: Warning
e Hazard Statements:

o H315: Causes skin irritation.[1]

o H319: Causes serious eye irritation.[1]

o H335: May cause respiratory irritation.[1]

Stability Protocol
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e Hygroscopicity: Amine HCI salts are often hygroscopic.[1] Store in a desiccator.

o Storage: Keep at 2—8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or
hydrolysis over extended periods.

Analytical Characterization

To validate the identity of (2-Propoxypropyl)amine HCI, the following analytical parameters
must be met.

Nuclear Magnetic Resonance (NMR)
e 1H NMR (400 MHz, DMSO-ds):

o 8.1-8.3 (br s, 3H,
)]

o 3.6-3.8 (m, 1H,
-O)1]

o 3.3-3.5 (t, 2H,
-Propyl)[1]

o 2.8-3.0 (m, 2H,
)]

o 1.5 (m, 2H, Propyl
)]

o 1.1(d, 3H,
-Branch)[1]

o 0.9 (t, 3H, Propyl

)]
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o Interpretation: The doublet at ~1.1 ppm confirms the branched methyl group,
distinguishing it from the linear isomer.[1]

Mass Spectrometry

e Method: ESI-MS (Positive Mode)[1]
e Expected m/z: 118.12

(Free base mass + proton).[1]

Experimental Protocol: Amide Coupling

A standard procedure for utilizing this building block in lead optimization.

Preparation: Dissolve Carboxylic Acid substrate (1.0 equiv) in DMF.

Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT.[1]

Addition: Add (2-Propoxypropyl)amine HCI (1.1 equiv).

Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS.[1]

Workup: Dilute with EtOAc, wash with 1N HCI, sat.

, and brine.[1] Dry over

[1]

Validation: Verify product mass (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: (2-Propoxypropyl)amine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021632#2-propoxypropyl-amine-hcl-pubchem-cid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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